molecular formula C17H13NO2 B8701908 2-(2-Phenylquinolin-6-yl)acetic acid CAS No. 50971-13-6

2-(2-Phenylquinolin-6-yl)acetic acid

Cat. No. B8701908
Key on ui cas rn: 50971-13-6
M. Wt: 263.29 g/mol
InChI Key: SRTYGKKHBXKZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03973022

Procedure details

A solution of 2.5 g of crude 2-phenyl-6-quinolineacetaldehyde in 3 ml of ethanol is slowly added dropwise at room temperature to a suspension of 3.4 g of silver nitrate and 1.6 g of sodium hydroxide in 12 ml of water. After completion of the addition, the mixture is stirred for a further 3 hours. Thereafter the suspension is clarified by filtration and the filtrate is washed with ether and adjusted to a pH of 6. The emulsion thereby produced is extracted with ethyl acetate. The ethyl acetate extracts, after drying, evaporation and recrystallisation of the residue from methanol-pentane, yield 2-phenyl-6-quinolineacetic acid of melting point 176°-179°C.
Name
2-phenyl-6-quinolineacetaldehyde
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([CH2:17][CH:18]=[O:19])[CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:20].[Na+]>C(O)C.O.[N+]([O-])([O-])=O.[Ag+]>[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([CH2:17][C:18]([OH:20])=[O:19])[CH:13]=3)[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,5.6|

Inputs

Step One
Name
2-phenyl-6-quinolineacetaldehyde
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C=C1)CC=O
Name
Quantity
1.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
12 mL
Type
solvent
Smiles
O
Name
Quantity
3.4 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
Thereafter the suspension is clarified by filtration
WASH
Type
WASH
Details
the filtrate is washed with ether
CUSTOM
Type
CUSTOM
Details
The emulsion thereby produced
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
after drying
CUSTOM
Type
CUSTOM
Details
evaporation and recrystallisation of the residue from methanol-pentane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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